![molecular formula C29H31N5O2 B14228323 N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine CAS No. 500768-85-4](/img/structure/B14228323.png)
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core substituted with two morpholin-4-yl phenyl groups at the N2 and N4 positions, making it a subject of interest in both synthetic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline core, followed by the introduction of morpholin-4-yl phenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the compound’s high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the morpholin-4-yl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of N2,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of kinase activity or interference with DNA replication, contributing to its potential anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~,N~4~-Bis[4-(piperazin-1-yl)phenyl]pyrimidine-2,4-diamine: Known for its inhibitory effects on anaplastic lymphoma kinase (ALK).
4-Morpholin-4-yl-2-phenylquinoline: Shares a similar quinoline core but with different substituents.
Uniqueness
N~2~,N~4~-Bis[2-(morpholin-4-yl)phenyl]quinoline-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual morpholin-4-yl groups enhance its solubility and potential for diverse chemical reactions, making it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
500768-85-4 |
|---|---|
Molekularformel |
C29H31N5O2 |
Molekulargewicht |
481.6 g/mol |
IUPAC-Name |
2-N,4-N-bis(2-morpholin-4-ylphenyl)quinoline-2,4-diamine |
InChI |
InChI=1S/C29H31N5O2/c1-2-8-23-22(7-1)26(30-24-9-3-5-11-27(24)33-13-17-35-18-14-33)21-29(31-23)32-25-10-4-6-12-28(25)34-15-19-36-20-16-34/h1-12,21H,13-20H2,(H2,30,31,32) |
InChI-Schlüssel |
XUDPSSONJRQLKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=CC=CC=C2NC3=CC(=NC4=CC=CC=C43)NC5=CC=CC=C5N6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


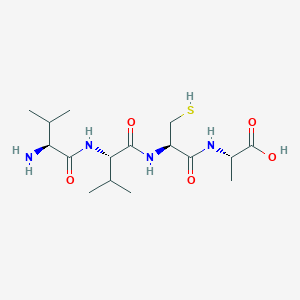
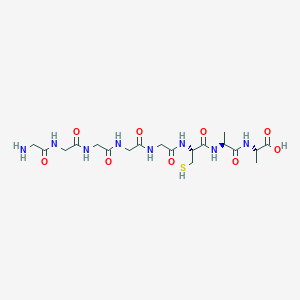
![Benzamide, 3-[5-[(3-bromophenyl)amino]-3-pyridinyl]-](/img/structure/B14228253.png)
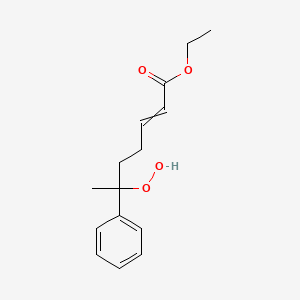
![2-[(4-Phenoxybenzoyl)-propan-2-ylamino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228271.png)
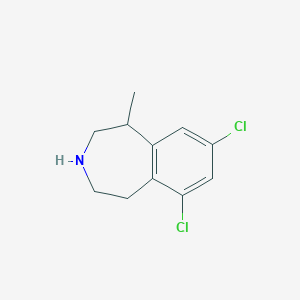
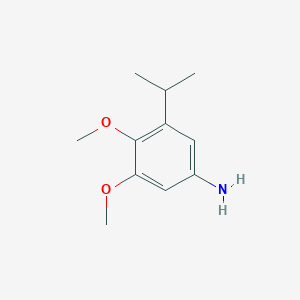

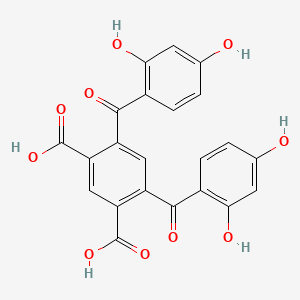
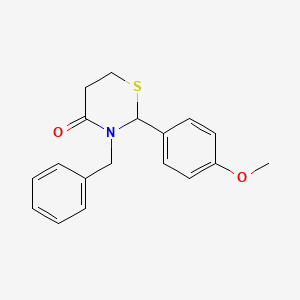
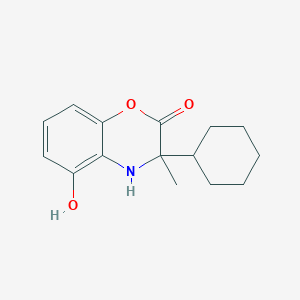

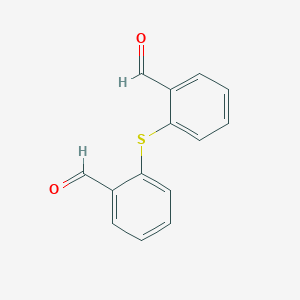
![2-Cyano-N-[1-(3,4-dimethoxyphenyl)propan-2-yl]acetamide](/img/structure/B14228338.png)
